![molecular formula C13H14ClNOS B2460335 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone CAS No. 2034309-83-4](/img/structure/B2460335.png)
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TCH346 and has been studied extensively for its neuroprotective properties.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone.
作用機序
The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone involves the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a channel that regulates the flow of ions and molecules across the mitochondrial membrane. Inhibition of the mPTP prevents the release of pro-apoptotic factors and reduces oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increases the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound also reduces oxidative stress and prevents the release of pro-apoptotic factors, leading to neuroprotection.
実験室実験の利点と制限
The advantages of using 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone in lab experiments include its neuroprotective properties and its ability to reduce oxidative stress and inflammation. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone. One direction is to study its potential therapeutic applications in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to develop more efficient synthesis methods to improve the yield of the reaction. Additionally, the toxicological profile of this compound needs to be studied further to determine its safety for human use.
Conclusion:
In conclusion, 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its neuroprotective properties, ability to reduce oxidative stress and inflammation, and inhibition of the mPTP make it a potential therapeutic agent for several neurodegenerative diseases. Further research is needed to study its potential applications and toxicological profile.
合成法
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone involves the reaction of 2-chloroacetophenone with 2-thiabicyclo[2.2.1]hept-5-en-3-one in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions.
科学的研究の応用
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone has been studied extensively for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation-induced damage. This compound has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. These properties make it a potential therapeutic agent for several neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-12-4-2-1-3-9(12)5-13(16)15-7-11-6-10(15)8-17-11/h1-4,10-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILZTOGESQSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

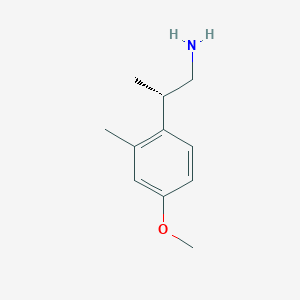

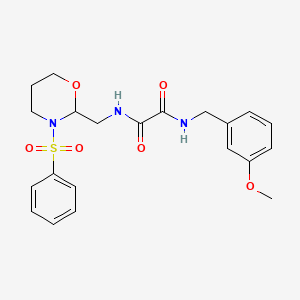
![3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2460258.png)
![N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2460261.png)
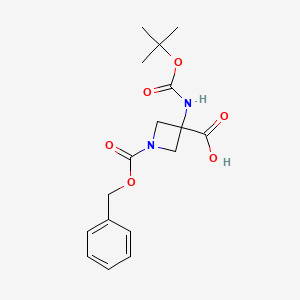
![1-(4-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460264.png)
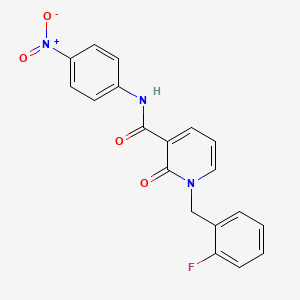
![2-(ethylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2460266.png)
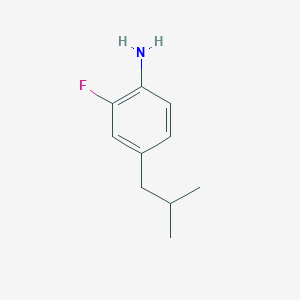
![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2460272.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)
![4-chloro-4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazole](/img/structure/B2460275.png)